molecular formula C2HCl2F B1359130 (E)-1,2-dichloro-1-fluoroethene CAS No. 430-58-0

(E)-1,2-dichloro-1-fluoroethene

Cat. No. B1359130
CAS RN: 430-58-0
M. Wt: 114.93 g/mol
InChI Key: LWDGFGTYBDRKHU-UPHRSURJSA-N
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Description

(E)-1,2-dichloro-1-fluoroethene is a halogenated ethylene compound characterized by the presence of chlorine and fluorine atoms on adjacent carbon atoms in an ethene molecule. The molecular structure and properties of such compounds are of interest due to their interactions and the balance among various effects such as electrostatics, steric hindrance, and resonance.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of (E)-1-chloro-2-fluoroethylene, a related compound to (E)-1,2-dichloro-1-fluoroethene, has been studied using Fourier transform microwave spectroscopy. The gas-phase bimolecular complex formed between (E)-1-chloro-2-fluoroethylene and hydrogen fluoride adopts a geometry influenced by electrostatic, steric, and resonance effects . The strength of the intermolecular bond between the hydrogen atom of HF and the fluorine atom of the substituted ethylene is significant in determining the geometry of the complex .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The equilibrium structures for the cis and trans isomers of 1-chloro-2-fluoroethylene have been reported, which are relevant to understanding the physical and chemical properties of (E)-1,2-dichloro-1-fluoroethene . The geometrical differences between the two isomers of 1-chloro-2-fluoroethylene provide insight into the steric and electronic influences on the molecule's properties. The semiexperimental or empirical equilibrium geometries obtained from rotational constants and quantum chemical calculations offer a detailed analysis of these effects .

Scientific Research Applications

Molecular Structure and Properties

  • Equilibrium Geometry Analysis : A study by Gambi et al. (2019) reports the equilibrium structure of 1-chloro-1-fluoroethene, obtained through a least-squares fit procedure using experimental ground-state rotational constants of various isotopologues. This contributes to understanding the molecular geometries of chlorofluoroethene isomers (Gambi et al., 2019).

  • Analysis of Vibrational Spectra : Pietropolli Charmet et al. (2016) recorded the gas-phase infrared spectra of 1-chloro-1-fluoroethene, leading to revised assignments for various bands. This study provides a detailed vibrational structure of the molecule (Pietropolli Charmet et al., 2016).

Chemical Reactions and Applications

  • Anaerobic Reductive Dechlorination : Pon and Semprini (2004) studied 1-chloro-1-fluoroethene as a reactive tracer to quantify the anaerobic transformation of vinyl chloride, demonstrating its utility in evaluating transformation potential in environmental contexts (Pon & Semprini, 2004).

  • Halogenation Reactions : Research by Boguslavskaya et al. (1978) explored the bromo and chlorofluorination of various dichloroethylenes, including E and Z-1,2-dichloroethylenes, in anhydrous hydrogen fluoride. This study contributes to understanding the stereospecificity and regioselectivity of these halogenation reactions (Boguslavskaya et al., 1978).

  • Cross-Metathesis Reactions : A study by Yamamoto and Shimoda (2016) demonstrated the use of (Z)-1-bromo2-fluoroethene in cross-metathesis reactions, showcasing the potential of fluoroethene derivatives in synthesizing various alkenes with high Z-selectivities (Yamamoto & Shimoda, 2016).

properties

IUPAC Name

(E)-1,2-dichloro-1-fluoroethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HCl2F/c3-1-2(4)5/h1H/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDGFGTYBDRKHU-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(\F)/Cl)\Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HCl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1,2-dichloro-1-fluoroethene

CAS RN

430-58-0
Record name 1,2-dichloro-1-fluoroethylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.424
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1,2-dichloro-1-fluoroethene
Reactant of Route 2
(E)-1,2-dichloro-1-fluoroethene
Reactant of Route 3
(E)-1,2-dichloro-1-fluoroethene

Citations

For This Compound
2
Citations
T Koengeter, C Qin, BK Mai, Q Liu, Y Mu… - Journal of the …, 2023 - ACS Publications
Stereochemically defined trisubstituted alkenes with a bromide and a methyl group at a terminus can be readily and stereoretentively derivatized through catalytic cross-coupling, …
Number of citations: 6 pubs.acs.org
AH Hoveyda, C Qin, XZ Sui, Q Liu, X Li… - Accounts of Chemical …, 2023 - ACS Publications
Conspectus In this Account, we share the story of the development of catalytic olefin metathesis processes that efficiently deliver a wide range of acyclic and macrocyclic E- or Z-…
Number of citations: 2 pubs.acs.org

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